molecular formula C23H20N2O4S B2422994 8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1396792-88-3

8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2422994
CAS No.: 1396792-88-3
M. Wt: 420.48
InChI Key: ITNHHCCRGSUFMO-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Properties

IUPAC Name

8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-28-20-8-2-6-17-13-19(23(27)29-21(17)20)22(26)25(11-9-18-7-4-12-30-18)15-16-5-3-10-24-14-16/h2-8,10,12-14H,9,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNHHCCRGSUFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4} with a molecular weight of 310.304 g/mol. The structure features a chromene core substituted with a methoxy group, a pyridine moiety, and a thiophene group, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various Gram-positive and Gram-negative bacteria. The structure of this compound suggests potential effectiveness against resistant strains due to the presence of multiple functional groups that may enhance membrane penetration and target specificity.

Compound Target Bacteria Activity
8-Methoxy Chromene DerivativesGram-positive (e.g., Staphylococcus aureus)Effective
8-Methoxy Chromene DerivativesGram-negative (e.g., E. coli)Moderate

Anticancer Properties

The compound has been evaluated for its anticancer potential in various studies. Chromene derivatives are known to induce apoptosis in cancer cells through several mechanisms, including the inhibition of specific kinases and modulation of cell cycle regulators.

A study demonstrated that related compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may exhibit similar effects.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Interaction : It may bind to specific receptors or proteins, altering their function and leading to downstream effects on cell signaling pathways.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.

Study on Antimicrobial Effects

In a recent study published in Frontiers in Microbiology, researchers tested various chromene derivatives against antibiotic-resistant strains. The results indicated that compounds similar to 8-methoxy derivatives showed enhanced activity against resistant strains compared to traditional antibiotics .

Study on Anticancer Activity

A study published in Cancer Letters highlighted the anticancer properties of chromene derivatives, noting that specific substitutions on the chromene ring significantly influenced cytotoxicity against different cancer cell lines . The study concluded that compounds with both methoxy and thiophene groups exhibited the most potent activities.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
  • Coupling reactions : Amide bond formation between the chromene-3-carboxylic acid core and the pyridinylmethyl/thiophenylethylamine moiety using carbodiimide coupling agents (e.g., EDC/HCl) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency. Temperature control (60–80°C) prevents side reactions .
  • Catalysts : Piperidine (0.5–1.0 mol%) accelerates cyclization and imine formation in chromene derivatives .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures ≥95% purity .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1EDC/HCl, DMF, 70°C6590
2Piperidine, ethanol, reflux7895

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the chromene core and substituents. Key peaks:
  • Methoxy group: δ 3.8–4.0 ppm (singlet, 3H) .
  • Thiophene protons: δ 6.9–7.2 ppm (multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 451.12 for C₂₃H₂₁N₂O₄S) .
  • FT-IR : Carbonyl stretches (C=O) at 1680–1720 cm⁻¹ confirm carboxamide and chromenone groups .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer :
  • Parameter standardization : Document exact molar ratios (e.g., 1:1.2 for chromene core:amine), solvent volumes, and heating rates .
  • Batch consistency : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene groups .
  • Validation : Compare spectral data (NMR, IR) with published libraries .

Advanced Research Questions

Q. How do molecular docking studies elucidate interactions with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Target selection : Prioritize receptors with hydrophobic pockets (e.g., orexin receptors) due to the compound’s aromatic/thiophene motifs .
  • Software tools : AutoDock Vina or Schrödinger Suite for docking. Key parameters:
  • Grid box centered on catalytic sites (e.g., ATP-binding pocket in kinases).
  • Scoring functions (e.g., MM-GBSA) evaluate binding affinities .
  • Critical residues : Asp45.51 and Trp45.54 in orexin receptors form hydrogen bonds with the methoxy and carboxamide groups .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
OX1 Receptor-9.8H-bond: Asp45.51, π-π: Trp206
CDK2-8.3Hydrophobic: Phe80, H-bond: Lys33

Q. How can structural modifications enhance bioactivity while maintaining solubility?

  • Methodological Answer :
  • Substitution strategies :
  • Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Thiophene moiety : Replace with furan for reduced toxicity while retaining π-stacking .
  • Solubility optimization : Incorporate PEGylated side chains or sulfonate groups without disrupting the chromene core .

Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity, RAW264.7 for inflammation) .
  • Dose-response curves : Compare IC₅₀ values across studies. Discrepancies may arise from impurity profiles (e.g., HPLC purity <95% vs. >98%) .
  • Mechanistic studies : Conduct transcriptomics to identify pathway-specific effects (e.g., NF-κB inhibition vs. caspase-3 activation) .

Data Contradiction Analysis

Q. Why do similar chromene derivatives exhibit varying enzymatic inhibition profiles?

  • Methodological Answer :
  • Steric effects : Bulky substituents (e.g., 6-methylpyridin-2-yl) hinder access to flat binding pockets .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) increase electron density, altering charge interactions .
  • Comparative assays : Re-test analogs under uniform conditions (pH 7.4, 37°C) to isolate structural influences .

Key Research Recommendations

  • Prioritize in vivo pharmacokinetic studies to assess oral bioavailability, leveraging the compound’s logP (~2.5) .
  • Explore hybrid derivatives (e.g., thiazolo-pyrimidine-chromene) for multitarget activity .

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